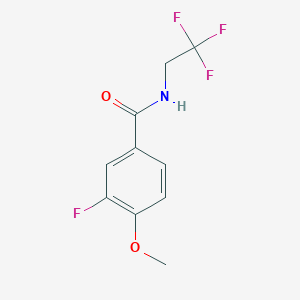

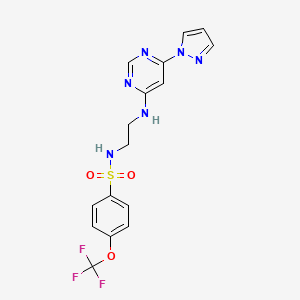

![molecular formula C10H12N6OS B2798361 2-[(1-苯基-1H-四唑-5-基)硫基]丙酰肼 CAS No. 369635-28-9](/img/structure/B2798361.png)

2-[(1-苯基-1H-四唑-5-基)硫基]丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” is a chemical compound that is related to the tetrazole family . Tetrazoles are a class of heterocyclic compounds, with nitrogen atoms in their five-membered ring . They play a very important role in medicinal and pharmaceutical applications . The specific compound you mentioned, “2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide”, is not widely documented in the literature, but it is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A two-step synthesis of a similar compound, 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, has been described starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position . 5-Phenyltetrazole anion shows high acidic nature like benzoate due to resonance stabilization .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .科学研究应用

抗癌活性

2-[(1-苯基-1H-四唑-5-基)硫代]丙酰肼及其衍生物已因其潜在的抗癌活性而被研究。例如,Kaplancıklı 等人 (2014) 的一项研究合成了四唑-腙衍生物并评估了它们对 A549 和 C6 肿瘤细胞系的抗癌作用,发现一些化合物具有显着的抗癌活性 (Kaplancıklı 等人,2014)。此外,Šermukšnytė 等人 (2022) 测试了相关化合物对各种癌细胞系的细胞毒性,发现一些化合物可能有效抑制癌细胞迁移 (Šermukšnytė 等人,2022)。

抗菌活性

与 2-[(1-苯基-1H-四唑-5-基)硫代]丙酰肼相关的化合物的抗菌特性也一直是研究的主题。Mohite 和 Bhaskar (2010) 研究了衍生物的抗菌活性,发现几种化合物表现出显着的抗菌和抗真菌作用 (Mohite & Bhaskar, 2010)。

抗抑郁和神经保护特性

Mathew 等人 (2014) 的研究表明该化合物的某些衍生物具有潜在的抗抑郁活性。他们的研究评估了苯基-3-(噻吩-2-基)-4, 5-二氢-1H-吡唑-1-甲硫酰胺的抗抑郁和神经毒性筛选,强调了显示出有希望的结果的特定化合物 (Mathew, Suresh, & Anbazhagan, 2014)。

抗胆碱酯酶活性

该类化合物也因其抗胆碱酯酶活性而被评估。Abu Mohsen 等人 (2014) 的一项研究合成了衍生物并测试了它们抑制乙酰胆碱酯酶的能力,某些化合物显示出显着的抑制效果 (Abu Mohsen 等人,2014)。

降血糖活性

Antypenko 等人 (2015) 探索了相关化合物的降血糖活性,对糖皮质激素诱导的胰岛素抵抗模型进行了研究,发现某些衍生物具有显着效果 (Antypenko, Kovalenko, & Zhernova, 2015)。

安全和危害

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Safety information for 1-Phenyl-1H-tetrazol-5-thiol, a related compound, includes hazard statements such as H228 - H317 - H319 - H413 and precautionary statements such as P210 - P240 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .

未来方向

The future directions for “2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. As resistance to anticancer drugs is increasing, there is a growing demand for novel structures that may be useful in designing new potent anticancer agents . Several heterocyclic moieties have been synthesized to develop new molecular entities with promising biological applications .

作用机制

Target of Action

Related compounds have been found to interact with the mek-1 protein . The MEK-1 protein plays a crucial role in the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Mode of Action

It’s known that tetrazole derivatives can interact with their targets through various mechanisms, including hydrogen bonding and aromatic interactions . These interactions can lead to changes in the conformation and function of the target proteins.

Result of Action

Related compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential anticancer properties.

属性

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6OS/c1-7(9(17)12-11)18-10-13-14-15-16(10)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQKMXUYYTVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

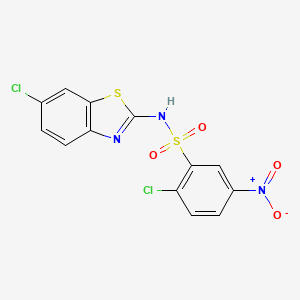

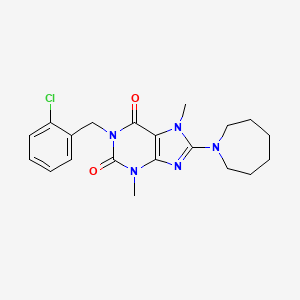

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)

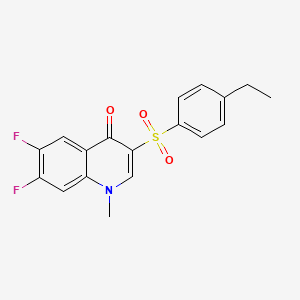

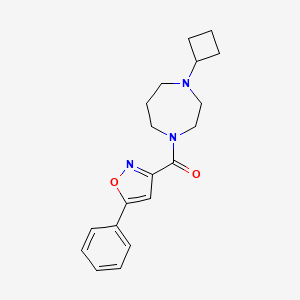

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2798282.png)

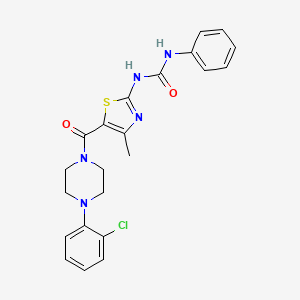

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2798286.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)